molecular formula C28H29N3O2 B2898486 4-{1-[2-(3,4-dimethylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}-1-(4-methylphenyl)pyrrolidin-2-one CAS No. 890638-27-4

4-{1-[2-(3,4-dimethylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}-1-(4-methylphenyl)pyrrolidin-2-one

Cat. No.: B2898486
CAS No.: 890638-27-4
M. Wt: 439.559
InChI Key: LCVKBMCSKIPLLT-UHFFFAOYSA-N
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Description

4-{1-[2-(3,4-dimethylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}-1-(4-methylphenyl)pyrrolidin-2-one is a complex organic compound that features a benzimidazole core linked to a pyrrolidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{1-[2-(3,4-dimethylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}-1-(4-methylphenyl)pyrrolidin-2-one typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Benzimidazole Core: This can be achieved by condensing o-phenylenediamine with an appropriate carboxylic acid derivative under acidic conditions.

    Attachment of the Phenoxyethyl Group: This step involves the nucleophilic substitution reaction where the benzimidazole core is reacted with 3,4-dimethylphenoxyethyl halide in the presence of a base.

    Formation of the Pyrrolidinone Ring: The final step involves the cyclization reaction where the intermediate product is reacted with 4-methylphenylacetic acid under basic conditions to form the pyrrolidinone ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

4-{1-[2-(3,4-dimethylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}-1-(4-methylphenyl)pyrrolidin-2-one can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzimidazole or phenoxyethyl moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield benzimidazole derivatives with additional oxygen functionalities, while reduction could lead to the formation of more saturated analogs.

Scientific Research Applications

4-{1-[2-(3,4-dimethylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}-1-(4-methylphenyl)pyrrolidin-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-{1-[2-(3,4-dimethylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}-1-(4-methylphenyl)pyrrolidin-2-one involves its interaction with specific molecular targets. For instance, it may inhibit bacterial cell division by targeting proteins involved in this process, such as FtsZ . The exact pathways and molecular interactions are still under investigation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{1-[2-(3,4-dimethylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}-1-(4-methylphenyl)pyrrolidin-2-one is unique due to its combination of a benzimidazole core with a pyrrolidinone ring, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for further research and development.

Properties

IUPAC Name

4-[1-[2-(3,4-dimethylphenoxy)ethyl]benzimidazol-2-yl]-1-(4-methylphenyl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H29N3O2/c1-19-8-11-23(12-9-19)31-18-22(17-27(31)32)28-29-25-6-4-5-7-26(25)30(28)14-15-33-24-13-10-20(2)21(3)16-24/h4-13,16,22H,14-15,17-18H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCVKBMCSKIPLLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CCOC5=CC(=C(C=C5)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H29N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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